molecular formula C21H14N2O2 B13128481 1-Amino-2-[(phenylimino)methyl]anthraquinone CAS No. 21810-19-5

1-Amino-2-[(phenylimino)methyl]anthraquinone

Cat. No.: B13128481
CAS No.: 21810-19-5
M. Wt: 326.3 g/mol
InChI Key: XKHYBYCPDSPUIG-UHFFFAOYSA-N
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Description

1-Amino-2-[(phenylimino)methyl]anthraquinone is a functionalized anthraquinone derivative of interest in several research fields. Its structure suggests potential as a key intermediate in the synthesis of more complex molecules. Anthraquinone derivatives are widely investigated for their unique spectral and redox properties, photochromism, and diverse biological activities . This compound is closely related to structures studied for applications in the development of dyes and pigments, as well as in the creation of new materials for optoelectronics and chemosensors . The presence of both amino and imino groups on the anthraquinone scaffold makes it a promising ligand for coordination chemistry and the development of metal complexes, which are an active area of investigation for their antitumor properties . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant, up-to-date scientific literature to determine specific application protocols and safety procedures.

Properties

CAS No.

21810-19-5

Molecular Formula

C21H14N2O2

Molecular Weight

326.3 g/mol

IUPAC Name

1-amino-2-(phenyliminomethyl)anthracene-9,10-dione

InChI

InChI=1S/C21H14N2O2/c22-19-13(12-23-14-6-2-1-3-7-14)10-11-17-18(19)21(25)16-9-5-4-8-15(16)20(17)24/h1-12H,22H2

InChI Key

XKHYBYCPDSPUIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

Preparation Methods

Nitration and Reduction Route

One of the most industrially relevant and clean methods for preparing 1-aminoanthraquinone involves:

  • Step 1: Nitration of anthraquinone to produce 1-nitroanthraquinone crude product.
  • Step 2: Reduction of 1-nitroanthraquinone to 1-aminoanthraquinone without intermediate purification.

Key details:

  • The nitration reaction is conducted using anthraquinone, concentrated nitric acid, and sulfuric acid in ethylene dichloride solvent at 35–40 °C.
  • The 1-nitroanthraquinone content in the crude product is controlled between 40–50 wt% by adjusting feed ratios and nitration depth.
  • Byproducts such as 1,5- and 1,8-dinitroanthraquinones are minimized (<0.5 wt%).
  • The crude 1-nitroanthraquinone is directly reduced, typically by catalytic or chemical reduction, to yield 1-aminoanthraquinone with purity >98 wt%.
  • The process is designed to be clean, with no solid waste residues and high yield.
Parameter Value/Condition
Raw material Anthraquinone
Nitration solvent Ethylene dichloride
Nitration temperature 35–40 °C
Nitrating agents Concentrated nitric acid, sulfuric acid
1-Nitroanthraquinone content 40–50 wt% in crude product
Byproduct content <0.5 wt% for dinitro derivatives
Reduction method Direct reduction without purification
Final 1-aminoanthraquinone purity >98 wt%
Yield High; near quantitative

Source: CN104447367A patent, 2014

Reduction Using Sodium Sulfide and Sulfur Mixture

An alternative reduction method employs a mixture of industrial sodium sulfide and sulfur as a reductant:

  • Sodium sulfide (60% content) and sulfur are dissolved in water at 80–90 °C.
  • After filtration, 1-nitroanthraquinone is added to the solution and heated to reflux (~102–110 °C) for several hours.
  • The reaction mixture is cooled, filtered, and the 1-aminoanthraquinone product is isolated by washing and drying.
  • This method achieves yields around 98–99% with purity >98%.
Parameter Value/Condition
Reducing agent Sodium sulfide (60%) + sulfur mixture
Reaction temperature 90–110 °C
Reaction time 3–4 hours
Yield 98–99%
Purity >98%

Source: CN103497116A patent, 2013

Alternative Synthetic Route via Benzoic Acid Derivatives

Another synthetic pathway involves:

  • Condensation of 2-substituted benzoic acid (or derivative) with xylene in the presence of HF catalyst to form 2-substituted dimethylbenzophenone.
  • Air oxidation to 2-substituted benzophenonedicarboxylic acid.
  • Ring closure using oleum to form 1-substituted anthraquinonecarboxylic acid isomers.
  • Ammonolysis to 1-aminoanthraquinonecarboxylic acid.
  • Decarboxylation to yield 1-aminoanthraquinone.

This route avoids toxic mercury catalysts used in prior art and fixes the amino substitution early, improving selectivity and reducing purification steps.

Step Description
(i) Condensation 2-substituted benzoic acid + xylene, HF catalyst
(ii) Air oxidation Formation of benzophenonedicarboxylic acid
(iii) Ring closure Oleum-catalyzed cyclization
(iv) Ammonolysis Conversion to aminoanthraquinonecarboxylic acid
(v) Decarboxylation Yielding 1-aminoanthraquinone

Source: EP0499450A1 patent, 1997

Functionalization to 1-Amino-2-[(phenylimino)methyl]anthraquinone

While direct literature on the preparation of this compound is limited, the general approach to introduce the [(phenylimino)methyl] group at the 2-position involves:

  • Condensation of 1-amino-2-formylanthraquinone or 1-amino-2-anthraquinone aldehyde derivatives with aniline or phenylamine.
  • This forms an imine (Schiff base) linkage at the 2-position, yielding the phenylimino methyl substituent.

This step typically requires:

  • Mild acidic or neutral conditions to promote imine formation.
  • Removal of water by azeotropic distillation or molecular sieves to drive equilibrium.
  • Purification by recrystallization or chromatography.

Summary Table of Preparation Methods for 1-Aminoanthraquinone Intermediate

Method Key Reagents & Conditions Yield (%) Purity (%) Notes
Nitration + Direct Reduction Anthraquinone, HNO3, H2SO4, ethylene dichloride; reduction without purification High (~98) >98 Clean process, low byproducts, industrial scale
Sodium Sulfide + Sulfur Reduction Sodium sulfide (60%), sulfur, aqueous, 90–110 °C reflux 98–99 >98 Economical, scalable, high yield
Benzoic Acid Derivative Route 2-substituted benzoic acid, xylene, HF catalyst, oleum, ammonolysis, decarboxylation Moderate High Avoids toxic catalysts, selective, multi-step

Research Findings and Industrial Relevance

  • The nitration-reduction route is favored for industrial production due to its simplicity, high yield, and minimal waste generation.
  • The sodium sulfide/sulfur reduction method offers an environmentally friendly alternative, avoiding precious metal catalysts.
  • The benzoic acid derivative route provides excellent selectivity and avoids toxic mercury catalysts but involves more synthetic steps.
  • The final functionalization to this compound is typically achieved by Schiff base formation from the corresponding aldehyde and aniline.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-[(phenylimino)methyl]anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-Amino-2-[(phenylimino)methyl]anthraquinone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.

    Biology: Investigated for its potential use in biological staining and as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of high-performance materials and as a component in organic electronics.

Mechanism of Action

The mechanism of action of 1-amino-2-[(phenylimino)methyl]anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Structural Comparison with Similar Anthraquinone Derivatives

Anthraquinones exhibit bioactivity and physicochemical properties highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Substituent Position and Type

  • 1-Amino-2-methylanthraquinone (CAS 82-28-0): Features a methyl group at position 2 instead of phenylimino-methyl.
  • 1-Amino-4-bromo-9,10-anthraquinone: Bromine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. However, bromine’s bulkiness may hinder solubility compared to the planar phenylimino group in the target compound .
  • 1-(Dimethylamino)-9,10-anthraquinone: The dimethylamino group at position 1 provides strong electron-donating effects, altering redox properties. Unlike the target compound’s primary amino group, this substituent may reduce hydrogen-bonding capacity .

Structural Influence on Planarity

The phenylimino-methyl group in 1-Amino-2-[(phenylimino)methyl]anthraquinone introduces steric hindrance, causing slight non-planarity in the anthraquinone skeleton. This contrasts with analogs like 1-hydroxyanthraquinones, which maintain planarity but lack amino functionality .

Physicochemical Properties

Solubility in Supercritical CO₂

Substituents significantly impact solubility, critical for industrial applications like dye processing. Data for select anthraquinones (at 313 K and 12 MPa):

Compound Solubility (g/L) Density (g/cm³) Reference
1-Hydroxy-9,10-anthraquinone 23.92 1.610
1-Hydroxy-2-methylanthraquinone 24.40 1.759
Target Compound Data Unavailable

The phenylimino group’s polarity likely reduces solubility in non-polar solvents compared to hydroxyl or methyl substituents .

Acetylcholinesterase (AChE) Inhibition

Substituent position critically affects bioactivity. For example:

  • Anthraquinones with substituents at C-3 (e.g., hydroxy or methoxy groups) show stronger AChE inhibition than those without .
  • The primary amino group in the target compound may enhance hydrogen bonding with AChE’s catalytic site, similar to 1-amino-4-hydroxyanthraquinones .

In Silico Drug-Likeness Parameters

From studies on 4-substituted 1-aminoanthraquinones (Table 2 in ):

Parameter Target Compound (Predicted) 1-Amino-4-hydroxyanthraquinone 1-Amino-2-methylanthraquinone
LogP ~3.2 2.8 3.5
Molecular Weight ~350 g/mol 297 g/mol 267 g/mol
Hydrogen Bond Donors 2 3 1

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